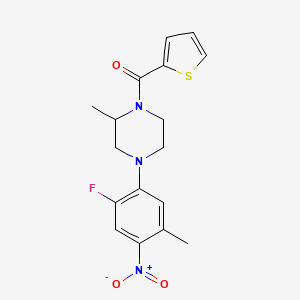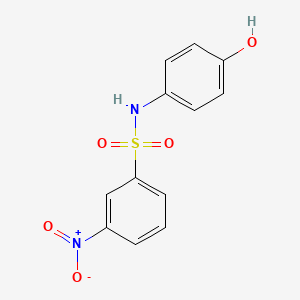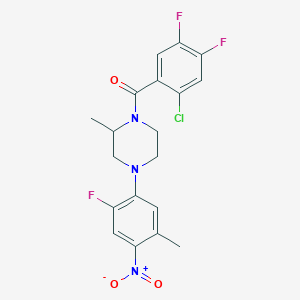
4-(2-FLUORO-5-METHYL-4-NITROPHENYL)-2-METHYL-1-(THIOPHENE-2-CARBONYL)PIPERAZINE
Übersicht
Beschreibung
4-(2-Fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(thiophene-2-carbonyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a fluorinated nitrophenyl group, a methyl group, and a thiophene-2-carbonyl group. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for research in chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
4-(2-Fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(thiophene-2-carbonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(thiophene-2-carbonyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Piperazine Formation: Cyclization to form the piperazine ring.
Thiophene-2-carbonyl Substitution: Introduction of the thiophene-2-carbonyl group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, fluorinating agents for fluorination, and appropriate catalysts for cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(thiophene-2-carbonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring or piperazine ring.
Wirkmechanismus
The mechanism of action of 4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(thiophene-2-carbonyl)piperazine involves its interaction with specific molecular targets. The fluorinated nitrophenyl group and thiophene-2-carbonyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Fluoro-5-methylphenyl)-2-methyl-1-(thiophene-2-carbonyl)piperazine
- 4-(2-Fluoro-4-nitrophenyl)-2-methyl-1-(thiophene-2-carbonyl)piperazine
- 4-(2-Fluoro-5-methyl-4-nitrophenyl)-1-(thiophene-2-carbonyl)piperazine
Uniqueness
The unique combination of the fluorinated nitrophenyl group, methyl group, and thiophene-2-carbonyl group in 4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(thiophene-2-carbonyl)piperazine distinguishes it from similar compounds. This unique structure imparts specific chemical and biological properties, making it valuable for targeted research and applications.
Eigenschaften
IUPAC Name |
[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c1-11-8-15(13(18)9-14(11)21(23)24)19-5-6-20(12(2)10-19)17(22)16-4-3-7-25-16/h3-4,7-9,12H,5-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOZQAWNNVGGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=CS2)C3=C(C=C(C(=C3)C)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-N-(2-furylmethyl)propanamide](/img/structure/B4058403.png)

![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N-(2-methoxypyridin-3-yl)benzamide](/img/structure/B4058413.png)



![ethyl [2-chloro-6-methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetate](/img/structure/B4058441.png)

![N-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-tetrahydro-2-furanylmethylamine](/img/structure/B4058452.png)
![N-(2-furylmethyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4058456.png)
![1-(3-methylpyridin-4-yl)-4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-1,4-diazepane](/img/structure/B4058464.png)
![4-{5-bromo-2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4058485.png)
